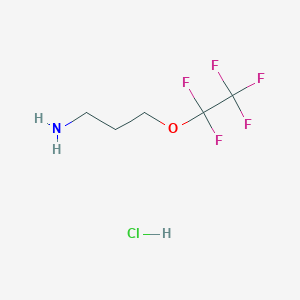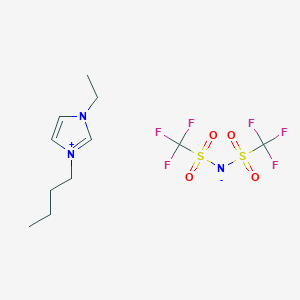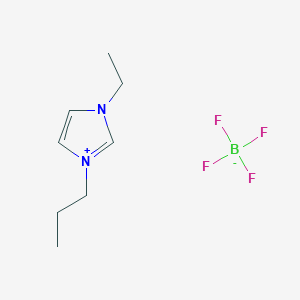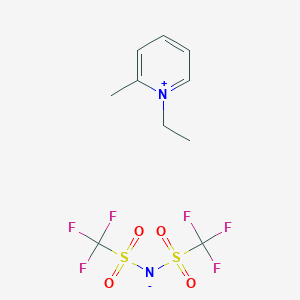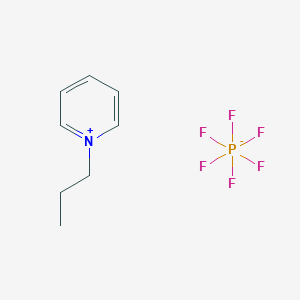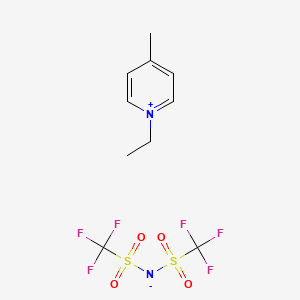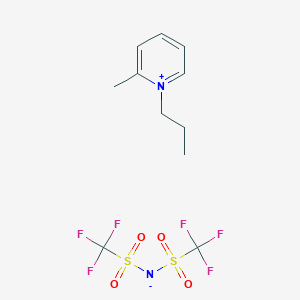
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C11H14F6N2O4S2 and a molecular weight of 416.36 g/mol . It is known for its unique properties, including high thermal stability, low volatility, and high ionic conductivity, making it a valuable compound in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide typically involves the reaction of 2-methylpyridine with propyl bromide to form 2-methyl-1-propylpyridinium bromide. This intermediate is then reacted with lithium bistrifluoromethylsulfonyl)imide to yield the final product . The reaction conditions usually involve the use of anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced pyridinium derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound’s high ionic conductivity allows it to facilitate charge transfer processes in electrochemical applications. In biological systems, it can stabilize proteins and other biomolecules through its unique solvation properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium bistrifluoromethylsulfonyl)imide
- 1-Methyl-1-propylpiperidinium bistrifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bistrifluoromethylsulfonyl)imide
Uniqueness
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide is unique due to its specific combination of a pyridinium cation with a bistrifluoromethylsulfonyl)imide anion. This combination imparts high thermal stability, low volatility, and high ionic conductivity, making it particularly suitable for applications in high-temperature and electrochemical environments .
Propriétés
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;2-methyl-1-propylpyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.C2F6NO4S2/c1-3-7-10-8-5-4-6-9(10)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6,8H,3,7H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYJRDAPHZUURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
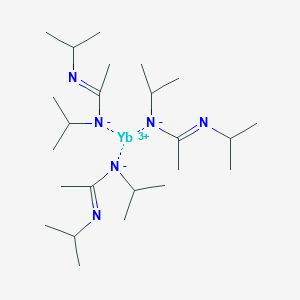
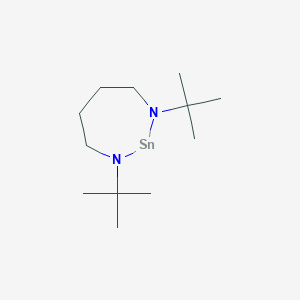
![1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B6310618.png)

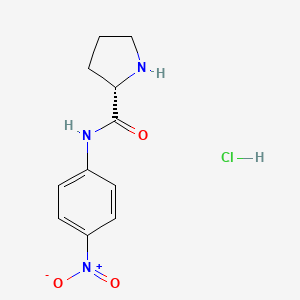
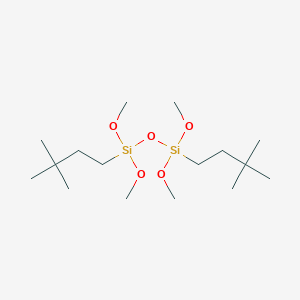
![(2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine](/img/structure/B6310641.png)
